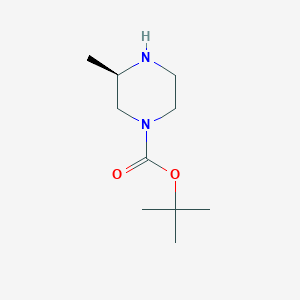

(R)-1-Boc-3-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the development of therapeutic agents and complex organic molecules. nih.govbohrium.com Its prevalence in pharmaceuticals has led to it being classified as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. tandfonline.comrsc.org The unique properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

This versatile scaffold is a structural element in a wide range of approved drugs, from the antipsychotic medication aripiprazole (B633) to the blockbuster anti-cancer drug imatinib. bohrium.com The two nitrogen atoms in the piperazine ring provide handles for chemical modification, enabling the connection of different pharmacophores or the introduction of groups that are crucial for interaction with a specific biological target. tandfonline.com This adaptability makes the piperazine core an invaluable tool for medicinal chemists aiming to fine-tune the properties of new drug entities. nih.govbenthamdirect.com

Academic and Research Importance of Chiral N-Boc Piperazine Systems

In the pursuit of highly specific and effective pharmaceuticals, the chirality, or "handedness," of a molecule is critically important. The introduction of a chiral center into a piperazine ring can lead to enantiomers (non-superimposable mirror images) with vastly different biological activities. To selectively synthesize one enantiomer over the other, chemists often employ protecting groups.

One of the most widely used protecting groups in this context is the tert-butoxycarbonyl, or "Boc," group. google.com An N-Boc piperazine is a piperazine derivative where one of the nitrogen atoms is temporarily capped with this Boc group. This strategy offers several advantages in a research setting:

Asymmetric Synthesis: The Boc group facilitates stereoselective reactions, allowing chemists to create a single, desired enantiomer of a substituted piperazine. acs.orgwhiterose.ac.uk

Differential Reactivity: By protecting one nitrogen atom, the other remains free to react, enabling sequential and controlled modifications to the piperazine ring.

Improved Solubility and Handling: The Boc group can enhance the solubility of the piperazine derivative in organic solvents and often results in crystalline, stable compounds that are easier to handle and purify. chemimpex.com

Facile Deprotection: The Boc group can be readily removed under mild acidic conditions, unmasking the nitrogen atom for further synthetic transformations without disturbing the rest of the molecule. google.com

The combination of a chiral center and a Boc protecting group makes chiral N-Boc piperazine systems powerful and versatile intermediates in the multi-step synthesis of complex, enantiomerically pure target molecules. acs.orgbeilstein-journals.org

Research Focus: (R)-1-Boc-3-methylpiperazine as a Stereodefined Building Block

A prime example of a chiral N-Boc piperazine that has garnered significant attention is This compound . This compound is a stereodefined building block, meaning it possesses a specific and known three-dimensional arrangement at its chiral center (the carbon atom bearing the methyl group). chemimpex.com Its structure features the piperazine ring, a methyl group at the 3-position with an (R)-configuration, and a Boc group protecting the nitrogen atom at the 1-position.

As a high-purity, stable, and crystalline solid, this compound serves as a crucial starting material for the synthesis of more elaborate molecules, particularly in the development of new drug candidates targeting the central nervous system. chemimpex.com Its pre-defined stereochemistry is essential for creating final products with the correct spatial orientation for optimal interaction with their biological targets. Researchers utilize this building block to streamline synthetic pathways, confident in the stereochemical integrity of the piperazine core. chemimpex.comtcichemicals.com

The utility of this compound extends beyond pharmaceuticals into the creation of specialized ligands and catalysts. chemimpex.com Its defined structure and reactive potential make it an ideal choice for both academic and industrial research, enabling the efficient construction of complex molecular architectures. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 163765-44-4 | chemimpex.comnih.gov |

| Molecular Formula | C₁₀H₂₀N₂O₂ | chemimpex.comnih.govcymitquimica.com |

| Molecular Weight | 200.28 g/mol | chemimpex.comnih.gov |

| Appearance | White to off-white crystalline powder | chemimpex.comcymitquimica.comchemicalbook.com |

| Melting Point | 40 - 45 °C | chemimpex.comchemicalbook.com |

| Optical Rotation | [α]/D = 16 ± 2° (c=1 in dioxane) | chemimpex.com |

| IUPAC Name | tert-butyl (3R)-3-methylpiperazine-1-carboxylate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLPQHJYUZTHQS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373556 | |

| Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163765-44-4 | |

| Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Methylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Enantiopurity in R 1 Boc 3 Methylpiperazine Research

Methodologies for Achieving and Maintaining High Enantioselectivity

The synthesis of (R)-1-Boc-3-methylpiperazine with high enantiomeric excess (e.e.) is primarily achieved through asymmetric synthesis or the resolution of racemic mixtures. Asymmetric synthesis aims to create the desired enantiomer directly, often employing chiral auxiliaries, catalysts, or reagents. One common strategy involves the use of enantiopure starting materials. For instance, the synthesis can begin from an enantiopure amino acid, such as D-alanine, to set the stereocenter that will become the chiral center in the piperazine (B1678402) ring. mdpi.com

Another powerful technique is asymmetric lithiation, which has been developed for the generation of α-substituted N-Boc heterocycles. whiterose.ac.uk This method typically uses a strong organolithium base in the presence of a chiral ligand to selectively deprotonate one enantiotopic proton over the other. whiterose.ac.uk Subsequent reaction with an electrophile then yields the desired enantiomerically enriched product.

Maintaining enantiopurity throughout a synthetic sequence is as crucial as establishing it. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom helps to control the reactivity and can prevent racemization under certain conditions. However, care must be taken during subsequent reaction steps, as harsh conditions or certain reagents can lead to epimerization. For example, deprotection of the N-Boc group is a common step, and it has been shown that this can proceed without affecting the enantiomeric ratio if appropriate methods are used. rsc.org

The enantiomeric purity of this compound is typically determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. mdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) in the presence of chiral solvating or derivatizing agents, can also be employed to assess enantiomeric excess. The optical rotation of the compound is another key indicator of its enantiopurity. thermofisher.com

Table 1: Methodologies for Enantioselective Synthesis

| Methodology | Description | Key Considerations | References |

| Asymmetric Synthesis from Chiral Pool | Utilization of enantiopure starting materials like D-alanine to introduce the desired stereochemistry. | Availability and cost of the chiral starting material. | mdpi.com |

| Asymmetric Lithiation | Enantioselective deprotonation using a strong base and a chiral ligand, followed by electrophilic trapping. | Choice of chiral ligand and reaction conditions are critical for high e.e. | whiterose.ac.uk |

| Chiral Resolution | Separation of a racemic mixture of 1-Boc-3-methylpiperazine using a chiral resolving agent. | Efficiency of separation and yield of the desired enantiomer. | beilstein-journals.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Enzyme selectivity and activity under reaction conditions. | N/A |

Diastereocontrol in Multi-Substituted Piperazine Derivatives

Once enantiomerically pure this compound is obtained, further functionalization often introduces additional stereocenters, leading to the formation of diastereomers. Controlling the stereochemical outcome of these reactions, known as diastereocontrol, is a significant challenge. The existing stereocenter at the 3-position of the piperazine ring can influence the stereochemistry of subsequent reactions at other positions.

For instance, in the synthesis of multi-substituted piperazine derivatives, the reaction of this compound with various electrophiles can lead to the formation of diastereomeric products. The inherent chirality of the starting material can direct the approach of the incoming reagent, leading to a preference for one diastereomer over the other. This phenomenon is known as substrate-controlled diastereoselection.

In the synthesis of spirocyclic indolinones, the reaction of Nε-Boc-piperazine-2-carboxylic acid, a related piperazine derivative, was shown to proceed with high diastereoselectivity, affording the product as a single diastereomer. escholarship.org The relative stereochemistry was confirmed using Nuclear Overhauser Effect (nOe) spectroscopy. escholarship.org Similarly, the synthesis of other spiroindolinones from this starting material also proceeded stereoselectively. escholarship.org

The choice of reagents, solvents, and reaction temperature can significantly impact the diastereomeric ratio. For example, in condensation reactions, the stereochemical integrity of the starting material is generally maintained. mdpi.com The development of synthetic routes that provide high diastereoselectivity is crucial for accessing specific, biologically active molecules.

Table 2: Factors Influencing Diastereoselectivity

| Factor | Influence on Stereochemical Outcome | Example | References |

| Substrate Control | The existing stereocenter on the piperazine ring directs the stereochemistry of subsequent reactions. | Synthesis of spirocyclic indolinones from Nε-Boc-piperazine-2-carboxylic acid. | escholarship.org |

| Reagent Control | The choice of reagent can favor the formation of one diastereomer over another. | Use of bulky reducing agents can lead to different diastereomeric ratios. | N/A |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence transition state geometries. | Solvent polarity can affect the rate of interconversion in conformationally mobile systems. | bris.ac.uk |

| Temperature | Lower reaction temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product. | N/A |

Influence of Chiral Ligands and Catalysts on Stereochemical Outcomes

The use of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral or racemic starting materials. In the context of this compound and its derivatives, chiral catalysts play a vital role in controlling stereochemical outcomes.

Asymmetric catalysis with chiral-at-metal complexes, where the chirality resides on the metal center itself, has emerged as a powerful tool. nih.gov These catalysts, often featuring achiral polydentate ligands, can create a chiral environment around the metal, directing the course of the reaction to favor the formation of one enantiomer. nih.gov For example, resolved chiral-at-rhodium complexes have demonstrated high enantioselectivity in Diels-Alder and 1,3-dipolar cycloaddition reactions. nih.gov

The structure of the chiral ligand is intricately linked to the stereoselectivity of the reaction. researchgate.net The three-dimensional structure of the ligand can create a "chiral pocket" that selectively binds one enantiomer of a racemic substrate or directs the approach of a reagent to a specific face of a prochiral molecule. nih.gov The electronic properties of the ligand can also influence catalytic activity and selectivity. nih.gov

In the synthesis of diketopiperazines, a class of compounds that can be derived from piperazine precursors, asymmetric catalysis has been successfully employed. acs.org For instance, an intramolecular Tsuji-Trost reaction catalyzed by a palladium complex with a chiral ligand can produce enantioenriched spiro-diketopiperazines in high yield and with high enantioselectivity. acs.org The mild reaction conditions tolerate a wide range of functional groups, making this a versatile method. acs.org

The development of novel chiral ligands and catalysts continues to be an active area of research, with the goal of achieving even higher levels of stereocontrol in the synthesis of complex molecules derived from this compound.

Table 3: Chiral Ligands and Catalysts in Stereoselective Synthesis

| Catalyst/Ligand Type | Application | Mechanism of Stereocontrol | References |

| Chiral-at-Metal Complexes | Asymmetric Diels-Alder and 1,3-dipolar cycloadditions. | Chirality at the metal center creates a chiral pocket, directing the reaction pathway. | nih.gov |

| Palladium with Chiral Ligands | Intramolecular Tsuji-Trost allylation for the synthesis of enantioenriched diketopiperazines. | The chiral ligand controls the stereochemical outcome of the allylic alkylation. | acs.org |

| Ruthenium-BINAP Complexes | Asymmetric hydrogenation for the synthesis of chiral alcohols. | The chiral BINAP ligand coordinates to the ruthenium center, creating a chiral catalytic species. | beilstein-journals.org |

Advanced Analytical Methodologies for Characterization and Analysis of R 1 Boc 3 Methylpiperazine and Its Derivatives

Chromatographic Techniques for Chiral and Chemical Purity Assessment

Chromatography stands as a cornerstone for the analysis of (R)-1-Boc-3-methylpiperazine, offering powerful tools for both chiral and chemical purity assessments. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are routinely utilized, each with specific advantages for the analysis of this chiral compound and its derivatives. phenomenex.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of this compound. Its versatility and robustness make it suitable for routine quality control and in-depth analytical studies. researchgate.net

The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. chromatographyonline.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the chiral separation of a wide range of compounds, including piperazine (B1678402) derivatives. nih.govymc.co.jp These CSPs can be used in both normal-phase (using non-polar solvents like hexane (B92381) and ethanol) and reversed-phase (using polar solvents like water and acetonitrile) modes, offering flexibility in method development. chromatographyonline.comymc.co.jp The choice between these modes depends on the specific analyte's structure and solubility. For instance, a study on the chiral separation of various drug compounds demonstrated the successful use of Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ columns in normal-phase mode with mobile phases containing n-hexane and an alcohol. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to achieve good peak shape and resolution. chromatographyonline.com

The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. phenomenex.com The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Table 1: Examples of Chiral Stationary Phases and Conditions for Piperazine Derivatives

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Chiralpak IA (amylose-based) | methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1 v/v/v/v) | Enantioseparation of lansoprazole (B1674482) (a compound with a heterocyclic structure) | nih.gov |

| Chiralpak AS-H (amylose tris-[(S)-α-methylbenzylcarbamate]) | Normal-phase conditions | Chiral separation of α-lipoic acid | nih.gov |

| Lux cellulose-2 | Polar organic mode | Enantiomeric resolution of pyrazole (B372694) derivatives | nih.gov |

| Lux amylose-2 | Normal elution mode | Enantiomeric resolution of pyrazole derivatives | nih.gov |

This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.

While this compound possesses a chromophore due to the Boc protecting group, its UV absorbance may be insufficient for detecting very low levels of impurities. In such cases, chemical derivatization can be employed to enhance UV detection. This involves reacting the piperazine moiety with a reagent that introduces a strongly UV-absorbing group. For instance, a method was developed for the analysis of piperazine by derivatizing it with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active derivative. researchgate.net This approach significantly improves the limit of detection and quantification, allowing for the analysis of trace amounts of piperazine-related impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. For the analysis of this compound, which has a relatively high boiling point and contains polar N-H groups, derivatization is often necessary to improve its volatility and chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the analysis of pharmaceutical compounds, including this compound and its derivatives. researchgate.net These techniques offer high sensitivity, selectivity, and the ability to provide structural information.

Tandem mass spectrometry (MS/MS) is particularly valuable for the structural elucidation of unknown impurities and for highly selective quantification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound or its derivative) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is less susceptible to matrix interference. researchgate.net

LC-MS/MS methods have been successfully developed for the quantification of various piperazine derivatives in different matrices. For example, a UHPLC-MS/MS method was developed to quantify 1-amino-4-methyl-piperazine (AMP) and its N-nitroso derivative (MNP) in rifampicin, demonstrating the capability of this technique for trace-level analysis. mdpi.com The fragmentation patterns observed in the mass spectra of piperazine derivatives provide crucial information for their identification. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Piperazine Derivative Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| Piperazine | 87.1 | 44.1 | Quantification in chicken muscle | researchgate.net |

| 1-amino-4-methyl-piperazine (AMP) | Not specified in abstract | Not specified in abstract | Quantification in rifampicin | mdpi.com |

| 1-methyl-4-nitroso-piperazine (MNP) | Not specified in abstract | Not specified in abstract | Quantification in rifampicin | mdpi.com |

| Various cathinones and piperazines | Not specified in abstract | Not specified in abstract | Determination in oral fluid | sigmaaldrich.com |

This table provides examples and specific parameters for this compound would need to be determined experimentally.

Optimization of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for the quantification of specific analytes in complex matrices. The optimization of MRM transitions is a critical step in developing a robust analytical method for this compound. This process involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, and its fragmentation into characteristic product ions in the collision cell of a tandem mass spectrometer. The collision energy is optimized to maximize the intensity of the product ion signals, thereby enhancing the sensitivity of the assay.

For this compound, the precursor ion in positive electrospray ionization (ESI) mode is typically m/z 201.1. Upon fragmentation, a common loss is the tert-butoxycarbonyl (Boc) group, leading to a major product ion. The optimization process involves systematically varying the collision energy and monitoring the abundance of the resulting fragment ions to identify the most intense and stable transition.

Table 1: Exemplary Optimized MRM Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion (Q1) | m/z 201.1 |

| Product Ion (Q3) | m/z 145.1 |

| Collision Energy (CE) | Optimized value (e.g., 15-25 eV) |

| Dwell Time | 100 ms |

These optimized MRM transitions allow for the development of highly selective and sensitive quantitative methods for this compound in various samples, from reaction mixtures to biological matrices.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within this compound. The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Table 2: Typical ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Protons | 1.46 | s | - | -C(CH₃)₃ |

| 1.08 | d | 6.3 | -CH₃ | |

| 1.95 | m | - | Piperazine-H | |

| 2.70-3.00 | m | - | Piperazine-H | |

| 3.70-3.90 | m | - | Piperazine-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | 28.4 | -C(CH₃)₃ | ||

| 15.2 | -CH₃ | |||

| 45.8, 46.5, 50.7, 51.9 | Piperazine Carbons | |||

| 79.5 | -C(CH₃)₃ |

The specific chemical shifts and coupling patterns are characteristic of the molecule's structure and can be used to confirm its identity and purity.

In situ Infrared (IR) spectroscopy is a valuable technique for real-time monitoring of chemical reactions. By tracking changes in the vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of products, providing insights into reaction kinetics and mechanisms. For reactions involving this compound, in situ IR can be used to monitor the characteristic vibrational bands of the Boc-protecting group and the N-H bonds of the piperazine ring.

A key vibrational band for monitoring is the carbonyl (C=O) stretch of the Boc group, which typically appears around 1690 cm⁻¹. The disappearance or shift of this band can indicate the deprotection of the Boc group. Similarly, the N-H stretching vibrations of the secondary amine in the piperazine ring, usually found in the region of 3300-3500 cm⁻¹, can be monitored to follow reactions at this site.

Table 3: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Boc group) | Stretch | ~1690 |

| N-H (piperazine) | Stretch | ~3340 |

| C-H (alkyl) | Stretch | 2850-2980 |

By continuously collecting IR spectra during a reaction, a concentration profile of reactants and products can be generated, which is crucial for understanding reaction kinetics and optimizing process conditions.

Other Instrumental Analytical Approaches

Beyond mass spectrometry and spectroscopy, other instrumental techniques can be employed for the analysis of this compound and its derivatives, offering alternative or complementary information.

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. While the core structure of the molecule is not inherently electroactive, derivatization with an electroactive tag can enable its detection and quantification. For instance, coupling the free amine of a deprotected piperazine derivative with a redox-active species would allow for sensitive electrochemical analysis. The resulting voltammogram would provide information on the oxidation or reduction potentials of the derivatized compound, which can be used for quantitative purposes. This approach could be particularly useful for detecting trace amounts of the compound in various samples.

Chemiluminescence detection is another highly sensitive analytical technique that can be adapted for the analysis of this compound. Similar to electrochemical methods, this would typically involve derivatizing the molecule with a chemiluminescent label. For example, the secondary amine of the piperazine ring could be reacted with a reagent that imparts chemiluminescent properties, such as an acridinium (B8443388) ester. When triggered, the labeled compound would emit light, and the intensity of this emission would be proportional to the concentration of the analyte. This method is known for its exceptionally low detection limits and is often used in bioanalytical applications.

Method Validation in Research Contexts

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a specific method is suitable for its intended purpose. For a chiral compound like this compound, this process is fundamental to guaranteeing the reliability, accuracy, and precision of data related to its identity, purity, and concentration. In a research context, method validation establishes the performance characteristics of a procedure and identifies the limitations and influences that may affect the results. The validation process generally adheres to guidelines such as those from the International Conference on Harmonisation (ICH), which outline the necessary parameters to be evaluated. chromatographyonline.comnih.gov

For chiral molecules, the analytical method must not only quantify the primary compound but also be able to separate and quantify its enantiomeric counterpart, which is treated as a chiral impurity. chromatographyonline.com High-performance liquid chromatography (HPLC) is a predominant technique for this purpose, often utilizing chiral stationary phases (CSPs) that can differentiate between enantiomers. americanpharmaceuticalreview.comscience.gov Capillary electrophoresis (CE) also serves as a powerful complementary technique, valued for its high separation efficiency and minimal sample consumption. americanpharmaceuticalreview.commdpi.com

The validation of such methods involves a systematic evaluation of several key performance parameters, as detailed in the following subsections.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. In the analysis of this compound, the method's primary challenge is to resolve the (R)-enantiomer from the (S)-enantiomer.

A typical approach involves developing a chiral HPLC method. The selectivity of the method is demonstrated by achieving a baseline separation between the two enantiomers. The degree of separation is measured by the resolution factor (Rs). A resolution of greater than 1.5 is generally considered acceptable for baseline separation, with values greater than 2.0 being preferred. Research on similar chiral separations often reports achieving resolution factors well above this minimum, ensuring confident quantification of the undesired enantiomer. science.govresearchgate.net For instance, a validated chiral HPLC method for estimating an enantiomeric impurity in (R)-piperidin-3-amine dihydrochloride (B599025) reported a resolution of more than 4.0 between the enantiomers. nih.gov

Table 1: Illustrative System Suitability Parameters for a Chiral HPLC Method

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) between (R)- and (S)-enantiomers | > 2.0 | 3.2 |

| Tailing Factor (T) for (R)-enantiomer | ≤ 1.5 | 1.2 |

| Theoretical Plates (N) | > 2000 | 5500 |

This table presents typical data based on validated methods for similar chiral compounds. researchgate.net

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

The relationship is typically evaluated by examining the correlation coefficient (r²) and the y-intercept of the regression line. For analytical methods in a research setting, a correlation coefficient of 0.99 or greater is expected. americanpharmaceuticalreview.comresearchgate.net

Table 2: Example of Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 12,540 |

| 5.0 | 62,650 |

| 10.0 | 124,980 |

| 25.0 | 312,450 |

| 50.0 | 625,100 |

| 100.0 | 1,250,500 |

| Regression Analysis | Result |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 12495 |

| Y-intercept | 25.5 |

This table illustrates a typical linearity study. The data demonstrates a strong linear relationship between concentration and analytical response.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed using recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The percentage of the analyte recovered is then calculated.

For research purposes, the mean recovery is expected to be within a range of 98.0% to 102.0%. Validated methods for other chiral compounds have demonstrated recoveries within these limits, confirming the method's ability to provide accurate measurements. researchgate.net

Table 3: Representative Accuracy (Recovery) Data

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| Low | 10.0 | 9.92 | 99.2% |

| Medium | 50.0 | 50.45 | 100.9% |

| High | 90.0 | 89.46 | 99.4% |

| Average Recovery | 99.8% |

This table shows typical results from an accuracy study, indicating excellent recovery of the analyte.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst with the same equipment.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements. An RSD of less than 2% is generally considered acceptable. researchgate.net

Table 4: Example of Precision Results

| Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| 50.0 | 0.8% | 1.3% |

This table provides illustrative precision data, with RSD values well within the typical acceptance criterion of <2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining the enantiomeric purity, as the LOQ for the (S)-enantiomer defines the lowest level at which this chiral impurity can be reliably measured. These values are typically established based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ. For similar chiral HPLC methods, LOQ values can be in the range of micrograms per milliliter (µg/mL). science.govmdpi.com

Table 5: Typical LOD and LOQ Values for a Chiral Impurity

| Parameter | Basis (Signal-to-Noise) | Typical Value (µg/mL) |

| LOD | 3:1 | 0.8 |

| LOQ | 10:1 | 2.5 |

This table shows representative LOD and LOQ values for the quantitation of an undesired enantiomer. mdpi.com

Computational Chemistry and Theoretical Investigations on N Boc Piperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. nih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. youtube.com DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. uni-muenchen.de DFT methods include an approximation for the exchange-correlation energy, which accounts for electron correlation effects not considered in HF theory. uni-muenchen.dentnu.no Hybrid functionals in DFT, such as B3LYP, combine a portion of the exact exchange from HF theory with DFT exchange-correlation functionals, often leading to more accurate results. nih.govnih.gov

Both DFT and HF methods are employed to predict a wide range of electronic properties and to understand the chemical reactivity of molecules. irjweb.com By calculating the distribution of electron density, these methods can identify regions of a molecule that are electron-rich or electron-poor. This information is crucial for predicting how a molecule will interact with other chemical species. Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the energies of the frontier molecular orbitals. researchgate.net

Table 1: Key Electronic Properties and Reactivity Descriptors Calculated by DFT and HF

| Property/Descriptor | Description |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and easily polarizable. nih.gov This analysis is instrumental in predicting the behavior of N-Boc piperazine (B1678402) systems in chemical reactions. colab.ws

The tert-butoxycarbonyl (Boc) protecting group significantly influences the electronic properties of the piperazine ring. Computational studies can quantify these effects by comparing the electronic structure of (R)-1-Boc-3-methylpiperazine with that of its unprotected counterpart. The electron-withdrawing nature of the carbonyl group in the Boc moiety can decrease the electron density on the adjacent nitrogen atom. This electronic perturbation affects the reactivity of both nitrogen atoms in the piperazine ring, influencing their nucleophilicity and basicity. Quantum chemical calculations can map these electronic changes, providing a detailed understanding of the Boc group's role in modulating the molecule's chemical behavior.

The piperazine ring can adopt several conformations, with the chair form being the most stable. For substituted piperazines like this compound, conformational analysis is essential to determine the preferred spatial arrangement of the substituents. Computational methods can be used to calculate the energies of different possible conformers, identifying the global minimum energy structure.

Table 2: Representative Conformational Data from Theoretical Calculations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial Me, Eq. Boc) | 0.00 (Global Minimum) | C-N-C-C, N-C-C-N |

| Chair (Axial Me, Eq. Boc) | > 0 | C-N-C-C, N-C-C-N |

| Twist-Boat | > 0 | C-N-C-C, N-C-C-N |

Note: The values in this table are illustrative and represent typical outcomes of conformational analysis. Actual values would be determined by specific quantum chemical calculations.

Vibrational analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, vibrational analysis serves to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface. A stable structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a computational method used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity and intermolecular interaction sites. uni-muenchen.denih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. wolfram.com Typically, red indicates regions of most negative potential, which are favorable for electrophilic attack, while blue represents areas of most positive potential, susceptible to nucleophilic attack. Green denotes regions of neutral or near-zero potential. researchgate.netresearchgate.net

For an N-Boc piperazine system such as this compound, an MEP analysis would highlight specific reactive zones:

Negative Potential Regions (Red): The highest electron density is expected to be localized on the oxygen atom of the carbonyl group within the tert-butoxycarbonyl (Boc) moiety and on the unprotected secondary amine nitrogen (N-H). These red-colored regions signify them as the primary sites for electrophilic interactions and hydrogen bond acceptance. nih.govresearchgate.net

Positive Potential Regions (Blue): The most electron-deficient area, and therefore the region of highest positive potential, would be concentrated around the hydrogen atom attached to the secondary amine (N-H). This site is the most likely to interact with nucleophiles or act as a hydrogen bond donor. nih.gov

Neutral Regions (Green): The aliphatic carbon and hydrogen atoms of the piperazine ring and the tert-butyl group would generally form the neutral regions of the molecule.

This analysis provides a qualitative prediction of how the molecule will interact with other reagents, substrates, or biological receptors.

Reduced Density Gradient (RDG) Isosurface Analysis

Reduced Density Gradient (RDG) analysis is a computational technique based on quantum theory that allows for the identification and visualization of non-covalent interactions (NCI). jussieu.frscirp.org The method involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. researchgate.net The resulting isosurfaces provide a clear, three-dimensional representation of different interaction types within a molecular system, such as a dimer or a crystal lattice. researchgate.net

The RDG isosurfaces are color-coded to differentiate the nature of the interactions:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds.

Green: Represents weak, attractive van der Waals interactions.

Red: Signifies strong, repulsive interactions, such as steric clashes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecular system. uba.arbohrium.com This analysis provides quantitative insights into charge delocalization, hyperconjugation, and the strength of intermolecular bonds, such as hydrogen bonds. researchgate.net The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated via second-order perturbation theory, with higher E(2) values indicating a stronger interaction. uba.ar

For an N-Boc piperazine system, NBO analysis can elucidate several key electronic features:

Intramolecular Interactions: A significant interaction would be the delocalization of the lone pair (n) of the nitrogen atom adjacent to the Boc group into the antibonding (π) orbital of the carbonyl group. This n → π interaction is characteristic of amide and carbamate (B1207046) systems and contributes to the stability of the molecule.

Intermolecular Interactions: When analyzing a dimer of this compound, NBO analysis would quantify the strength of the intermolecular hydrogen bond. This would be represented as an interaction between the lone pair orbital of the carbonyl oxygen atom (n_O) of one molecule (the donor) and the antibonding orbital of the N-H bond (σ*_NH) of the second molecule (the acceptor). The corresponding E(2) value would provide a direct measure of the hydrogen bond's strength.

The table below illustrates the type of data generated from an NBO analysis for the key intermolecular hydrogen bond in a hypothetical dimer of this compound.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| Lone Pair of Carbonyl Oxygen (n_O) | Antibonding N-H orbital (σ_NH) | Value | Intermolecular Hydrogen Bond |

| Lone Pair of Piperazine Nitrogen (n_N) | Antibonding C-H orbital (σ_CH) | Value | Weak Intermolecular Interaction |

Note: E(2) values are placeholders and would be determined by specific quantum chemical calculations.

Prediction of Global Descriptors and Non-Linear Optical (NLO) Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the global reactivity descriptors and non-linear optical (NLO) properties of molecules. researchgate.net NLO materials, which can alter the properties of light, are of great interest in photonics and optoelectronics. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value (β) is a primary indicator of significant NLO activity.

These NLO properties are closely linked to the molecule's electronic structure, especially the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap often facilitates intramolecular charge transfer (ICT), which can lead to a larger β value. researchgate.net

For this compound, a computational study would predict its potential as an NLO material. The presence of electron-donating amine groups and an electron-withdrawing-like carbonyl group within the Boc moiety could facilitate ICT upon excitation, potentially giving rise to NLO properties. Theoretical calculations would provide quantitative values for its NLO parameters.

The following table summarizes the key NLO parameters that would be calculated.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Mean Polarizability | ⟨α⟩ | Describes the molecule's ability to form an induced dipole moment in an electric field. |

| First Hyperpolarizability | β_tot | Quantifies the second-order NLO response of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Analysis of Total, Partial, and Overall Density of States (DOS) Spectrum

The Density of States (DOS) spectrum is a plot that shows the number of available molecular orbitals at each energy level. scm.comaps.org It provides a detailed picture of the electronic structure of a molecule. nih.gov

Total Density of States (TDOS): This plot illustrates the distribution of all molecular orbitals across different energy levels.

Partial Density of States (PDOS): Also known as Projected Density of States, this analysis decomposes the TDOS into contributions from individual atoms, specific groups of atoms (fragments), or different atomic orbitals (s, p, d). nih.govscm.com

DOS analysis is instrumental in understanding the contributions of different molecular fragments to the frontier molecular orbitals (HOMO and LUMO), thereby offering insights into molecular reactivity and bonding. nih.gov The HOMO-LUMO gap can be directly visualized from the TDOS plot as the energy region where the density of states is zero. nih.gov

For this compound, a PDOS analysis would likely show that the orbitals contributing to the HOMO are predominantly localized on the lone pairs of the two nitrogen atoms. Conversely, the LUMO would likely be characterized by significant contributions from the π* antibonding orbital of the C=O bond in the Boc group. This confirms the roles of the piperazine ring as the primary electron donor and the Boc-carbonyl as the electron-accepting region of the molecule.

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational chemistry is a vital tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states.

Many synthetic routes to substituted piperazines involve transition-metal-catalyzed cross-coupling reactions. nih.gov A critical step in many of these catalytic cycles is reductive elimination, where a new bond is formed, and the product is released from the metal center. whiterose.ac.uk

Computational modeling can be used to map the entire potential energy surface of such a reaction. The key objective is to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation or cleavage. whiterose.ac.uk

For a hypothetical palladium-catalyzed arylation of this compound, a computational study could model the final reductive elimination step to form a C-N bond. The investigation would provide:

The geometry of the palladium-piperazine complex just before and during the transition state.

The activation energy (ΔE‡) of the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

The imaginary frequency of the transition state, confirming its identity and illustrating the atomic motions involved in the bond-forming process.

Such studies are crucial for understanding the factors that control reaction outcomes and for designing more efficient catalysts and synthetic procedures.

Theoretical Studies on Solvent Effects

Theoretical investigations into the influence of solvents on the conformational equilibrium and properties of N-Boc piperazine systems, including this compound, are crucial for understanding its behavior in various chemical environments. These studies typically employ computational methods to predict how different solvents modulate the molecule's structure and energy.

One of the primary methods used for this purpose is the Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous dielectric medium, allowing for the calculation of solvation free energy. By performing quantum mechanical calculations, such as Density Functional Theory (DFT), in conjunction with PCM, researchers can analyze the stability of different conformers of this compound in various solvents.

The piperazine ring exists in a dynamic equilibrium between two chair conformations. For this compound, the methyl group can occupy either an axial or an equatorial position. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom also significantly influences this equilibrium. Theoretical studies focus on how the polarity of the solvent affects the energy difference between these conformers.

Key Research Findings:

Conformational Preference: In non-polar solvents, the conformational equilibrium is primarily governed by intramolecular steric interactions. However, in polar solvents, conformations with a larger dipole moment are stabilized to a greater extent, which can shift the equilibrium. For N-Boc piperazine derivatives, the orientation of the Boc group and the substituents on the ring are both affected by the solvent environment.

Spectroscopic Properties: Solvent effects on spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can also be predicted theoretically. For instance, the NH stretching frequency of related piperazine compounds has been shown to be sensitive to the solvent environment, a phenomenon that can be computationally modeled researchgate.net.

Below is an illustrative data table showing the calculated relative energies of the equatorial and axial conformers of the methyl group in this compound in different solvents, as would be determined by DFT calculations with a PCM model.

| Solvent | Dielectric Constant (ε) | Calculated Relative Energy (kcal/mol) of Axial Conformer | Predicted Equatorial:Axial Ratio |

|---|---|---|---|

| Chloroform | 4.8 | 1.2 | 90:10 |

| Acetonitrile | 37.5 | 0.8 | 80:20 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.6 | 75:25 |

| Water | 80.1 | 0.4 | 70:30 |

Molecular Docking Studies in Target Interaction Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an essential tool for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not widely available in public literature, the piperazine scaffold is a common feature in many biologically active compounds. Therefore, docking studies on related piperazine derivatives can provide insights into the potential interactions of this compound.

Detailed Research Findings from Analogous Systems:

Binding Mode Analysis: Molecular docking simulations can reveal the binding mode of piperazine-containing ligands within the active site of a target protein. These studies often highlight key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. For example, docking studies of piperazine derivatives as acetylcholinesterase inhibitors have shown that the piperidine or piperazine nitrogen can engage in strong cation-π interactions with tryptophan residues in the active site mdpi.com.

Structure-Activity Relationship (SAR) Studies: By docking a series of related compounds, researchers can develop a structure-activity relationship, which explains how chemical modifications affect the biological activity. For this compound, docking studies could explore how the (R)-methyl group influences the binding orientation and affinity compared to its (S)-enantiomer or unsubstituted piperazine derivatives.

Virtual Screening: Molecular docking is also used in virtual screening campaigns to identify potential new drug candidates from large chemical libraries. The piperazine scaffold is often used as a starting point in such campaigns due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.

The following interactive data table illustrates hypothetical docking scores and key interactions for this compound with a generic protein kinase target, as might be found in a drug discovery project.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Generic Kinase 1 | XXXX | -8.5 | Asp145 | Hydrogen Bond with NH |

| Leu25 | Hydrophobic with Methyl Group | |||

| Phe144 | π-π Stacking with Boc Group | |||

| Generic Kinase 2 | YYYY | -7.9 | Glu101 | Hydrogen Bond with NH |

| Val33 | Hydrophobic with Methyl Group |

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Routes for Chiral Piperazines

The synthesis of chiral piperazines, including (R)-1-Boc-3-methylpiperazine, is undergoing a transformation toward more environmentally benign methodologies. Green chemistry principles are being integrated into synthetic strategies to reduce waste, minimize energy consumption, and utilize safer reagents.

Recent advancements have focused on developing efficient and sustainable synthetic routes. Strategies such as microwave-assisted synthesis, photo-redox reactions, and bio-inspired methods are emerging as powerful tools for constructing piperazine (B1678402) scaffolds. One notable innovation is the use of stereoselective electrochemical intramolecular imino-pinacol reactions, which provide a mild and efficient alternative to traditional methods. This electrosynthesis approach, particularly when adapted to continuous flow conditions, avoids the use of hazardous reagents like lead bromide and offers significantly higher productivity and space-time yields.

The evaluation of the "greenness" of these synthetic routes is quantified using various metrics. These metrics provide a framework for assessing the environmental impact of chemical processes.

Table 1: Key Green Chemistry Metrics

| Metric | Description | Formula | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | Total Mass of Waste (kg) / Mass of Product (kg) | 0 |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product. | Total Mass in Process (kg) / Mass of Product (kg) | 1 |

| Reaction Mass Efficiency (RME) | A more comprehensive measure that combines yield, atom economy, and stoichiometry. | Mass of Product / (Mass of Reactants x Stoichiometric Factor) | 100% |

These metrics are crucial for comparing the sustainability of different synthetic pathways and guiding the development of greener alternatives for producing chiral piperazines.

Development of Advanced Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is critical in the synthesis of chiral molecules like this compound, as different enantiomers can have vastly different biological activities. Research is focused on creating sophisticated catalytic systems that can precisely control the stereochemical outcome of reactions.

Transition metal-catalyzed asymmetric hydrogenation is a key area of development. Catalysts based on iridium and palladium have shown significant promise. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives activated by alkyl halides has been developed to produce a wide range of chiral piperazines with high enantiomeric excess (up to 96% ee). Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones, which can be converted to chiral piperazines without loss of optical purity.

Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. These advanced catalytic methods are instrumental in providing access to novel, stereochemically rich piperazine scaffolds for drug discovery.

Table 2: Examples of Advanced Catalytic Systems for Chiral Piperazine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Iridium-JosiPhos Catalyst | Asymmetric Hydrogenation | Effective for a broad scope of 3-substituted pyrazinium salts, achieving up to 92% ee. |

| Palladium-based Catalysts | Asymmetric Hydrogenation | Provides excellent diastereoselectivities and enantioselectivities for producing chiral piperazin-2-ones. |

Expansion of this compound Applications in Emerging Scientific Disciplines

This compound and its derivatives are versatile building blocks with expanding applications beyond their traditional use in pharmaceuticals. While its role as a key intermediate in synthesizing drugs for the central nervous system remains crucial, new opportunities are emerging in other fields.

In medicinal chemistry, derivatives are being explored for a wide range of therapeutic targets. For example, they are used in the synthesis of CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor antagonists for treating obesity. The adamantane group, known for its drug-like properties, has been combined with piperazine moieties to create novel anticancer agents, with some showing selective efficacy against melanoma.

Beyond medicine, the unique structural and chemical properties of piperazine derivatives make them valuable in materials science and agrochemicals. They can act as ligands in coordination chemistry, which opens up applications in catalysis and the development of new polymers with enhanced performance characteristics.

Integration of Artificial Intelligence and Machine Learning in Piperazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application in piperazine research is a significant emerging opportunity. These computational tools can analyze vast datasets to accelerate the identification of new drug candidates, predict their properties, and optimize synthetic routes.

In the context of piperazine-based drug discovery, AI algorithms can screen massive virtual libraries of molecules to identify potential drug targets and predict the efficacy and toxicity of novel compounds. This significantly reduces the time and cost associated with the early stages of drug development. Machine learning models, such as graph neural networks, are being used to predict the physicochemical properties of molecules, helping scientists make more informed decisions about which candidates to pursue.

AI is also being applied to chemical synthesis planning. By analyzing reaction data, AI can help design more efficient and sustainable synthetic pathways for complex molecules like piperazine derivatives. This includes optimizing reaction conditions and predicting the outcomes of different synthetic strategies. The integration of AI with computational biology can also help in designing personalized therapies and overcoming drug resistance.

Q & A

Q. Data-Driven Optimization :

- Monitor reaction kinetics (e.g., via in-situ FTIR) to identify ee drift during Boc deprotection.

- Adjust temperature and stoichiometry to minimize racemization.

What analytical techniques are recommended for confirming the structure and purity of this compound?

(Basic)

A multi-technique approach ensures accuracy:

NMR Spectroscopy :

- 1H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 3.2–3.8 ppm (piperazine protons).

- 13C NMR : Boc carbonyl at ~155 ppm, quaternary carbons at ~28 ppm .

Chiral HPLC : Compare retention times with enantiomeric standards (e.g., (S)-isomer ).

Melting Point : Validate purity (literature mp: 38–41°C for (S)-isomer; expect similar range for (R)-form) .

Purity Thresholds : >98% purity (HPLC) is required for medicinal chemistry applications .

What strategies mitigate premature Boc cleavage during synthetic steps involving this compound?

(Advanced)

Premature deprotection can occur under acidic or basic conditions. Mitigation includes:

- pH Control : Avoid prolonged exposure to acids (e.g., TFA) during workup; use buffered conditions (pH 6–7) for intermediate steps .

- Alternative Protecting Groups : For acid-sensitive reactions, consider Fmoc or Cbz groups, though these may require harsher deprotection .

- In-Situ Monitoring : Use LC-MS to detect Boc cleavage early; quench reactions with mild bases (e.g., NaHCO3) if needed.

Case Study : In pyrimidine synthesis, TFA-mediated Boc removal is time-limited (2–4 hr) to prevent side reactions .

How do steric effects of the 3-methyl group influence reactivity in nucleophilic substitutions?

(Advanced)

The 3-methyl group introduces steric hindrance, altering reactivity:

- SNAr Reactions : Reduced nucleophilicity at adjacent nitrogen due to methyl crowding, necessitating higher temperatures (80–100°C) for efficient substitution .

- Comparative Analysis : Unsubstituted piperazines react faster (e.g., 50°C vs. 80°C for 3-methyl derivatives) .

| Substituent | Reaction Temp (°C) | Yield (%) |

|---|---|---|

| 3-Methyl | 80 | 75–85 |

| None | 50 | 90–95 |

Mechanistic Insight : DFT calculations show methyl groups increase activation energy by 5–10 kJ/mol .

What are the primary applications of this compound in medicinal chemistry?

(Basic)

This chiral building block is key for:

- Serotonin Receptor Modulators : Synthesize selective 5-HT2C ligands (e.g., pyrimidine derivatives ).

- Kinase Inhibitors : Piperazine cores enhance solubility and binding affinity in ATP-competitive inhibitors .

- Prodrug Design : Boc protection enables controlled release of active amines in vivo .

Example : Derivatives of this compound show nanomolar activity in CNS-targeted drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.